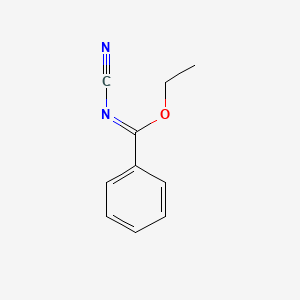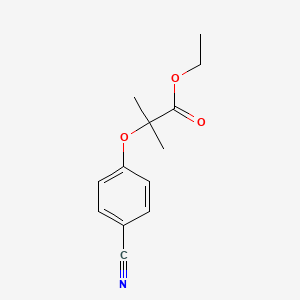
3-(4-(3-Chlorophenyl)-2-methyloxazol-5-yl)propanoic acid
Overview
Description
3-(4-(3-Chlorophenyl)-2-methyloxazol-5-yl)propanoic acid is an organic compound with the molecular formula C13H12ClNO3 It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(3-Chlorophenyl)-2-methyloxazol-5-yl)propanoic acid typically involves the reaction of 3-chlorophenyl derivatives with oxazole precursors. One common method involves the condensation of 3-chlorobenzaldehyde with 2-amino-2-methyl-1-propanol to form the corresponding oxazoline intermediate. This intermediate is then oxidized to form the desired oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-(3-Chlorophenyl)-2-methyloxazol-5-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, reduced oxazoline compounds, and functionalized chlorophenyl derivatives.
Scientific Research Applications
3-(4-(3-Chlorophenyl)-2-methyloxazol-5-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(4-(3-Chlorophenyl)-2-methyloxazol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity to certain proteins, leading to its biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)propanoic acid: A similar compound with a propanoic acid moiety but lacking the oxazole ring.
4-Chlorocinnamic acid: Another related compound with a chlorophenyl group but different structural features.
Uniqueness
3-(4-(3-Chlorophenyl)-2-methyloxazol-5-yl)propanoic acid is unique due to the presence of both the oxazole ring and the chlorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
89150-17-4 |
|---|---|
Molecular Formula |
C13H12ClNO3 |
Molecular Weight |
265.69 g/mol |
IUPAC Name |
3-[4-(3-chlorophenyl)-2-methyl-1,3-oxazol-5-yl]propanoic acid |
InChI |
InChI=1S/C13H12ClNO3/c1-8-15-13(9-3-2-4-10(14)7-9)11(18-8)5-6-12(16)17/h2-4,7H,5-6H2,1H3,(H,16,17) |
InChI Key |
BTTBUYBJOVKRSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(O1)CCC(=O)O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
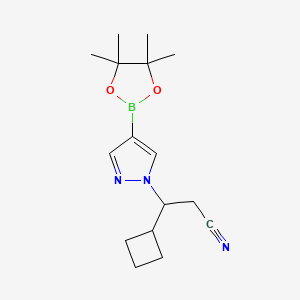

![Ethyl 5-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B8684476.png)

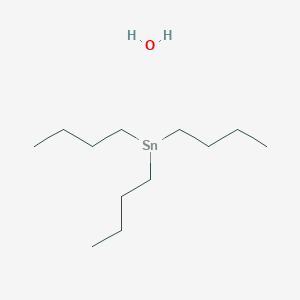

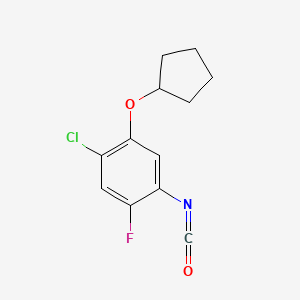
![4H-benzo[b]imidazo[1,2-d][1,4]oxazine-2-carboxylic acid](/img/structure/B8684524.png)
![2-{[(3,4-Dichlorophenyl)methyl]amino}propan-1-ol](/img/structure/B8684528.png)

